molecular formula C5H5Cl3OS3 B14741919 3-({[(Trichloromethyl)disulfanyl]carbothioyl}oxy)prop-1-ene CAS No. 6329-41-5

3-({[(Trichloromethyl)disulfanyl]carbothioyl}oxy)prop-1-ene

Cat. No.: B14741919
CAS No.: 6329-41-5
M. Wt: 283.6 g/mol
InChI Key: VNWUEVGSSXZSNC-UHFFFAOYSA-N
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Description

3-({[(Trichloromethyl)disulfanyl]carbothioyl}oxy)prop-1-ene is an organic compound with the molecular formula C5H5Cl3OS3 It is characterized by the presence of a trichloromethyl group, a disulfanyl group, and a carbothioyl group attached to a prop-1-ene backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-({[(Trichloromethyl)disulfanyl]carbothioyl}oxy)prop-1-ene typically involves the reaction of trichloromethanethiol with allyl trithiocarbonate under controlled conditions. The reaction is carried out in the presence of a suitable catalyst and solvent to facilitate the formation of the desired product. The reaction conditions, such as temperature, pressure, and reaction time, are optimized to achieve high yield and purity of the compound .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reactants and equipment to ensure efficient production. Quality control measures are implemented to monitor the purity and consistency of the final product.

Chemical Reactions Analysis

Types of Reactions

3-({[(Trichloromethyl)disulfanyl]carbothioyl}oxy)prop-1-ene undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides and sulfones.

    Reduction: Reduction reactions can convert the disulfanyl group to thiols.

    Substitution: The trichloromethyl group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

    Substitution: Nucleophiles like amines and thiols are employed in substitution reactions.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Thiols.

    Substitution: Substituted derivatives with various functional groups.

Scientific Research Applications

3-({[(Trichloromethyl)disulfanyl]carbothioyl}oxy)prop-1-ene has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-({[(Trichloromethyl)disulfanyl]carbothioyl}oxy)prop-1-ene involves its interaction with molecular targets through its reactive functional groups. The trichloromethyl group can participate in electrophilic reactions, while the disulfanyl group can undergo redox reactions. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects.

Comparison with Similar Compounds

Similar Compounds

    Methanethiol, trichloro-, O-allyl trithioperoxycarbonate: Similar structure with a trichloromethyl and disulfanyl group.

    Allyl trithiocarbonate: Contains a trithiocarbonate group similar to the carbothioyl group in the compound.

Uniqueness

Its ability to undergo various chemical reactions and its potential in scientific research make it a valuable compound in multiple fields .

Properties

CAS No.

6329-41-5

Molecular Formula

C5H5Cl3OS3

Molecular Weight

283.6 g/mol

IUPAC Name

O-prop-2-enyl (trichloromethyldisulfanyl)methanethioate

InChI

InChI=1S/C5H5Cl3OS3/c1-2-3-9-4(10)11-12-5(6,7)8/h2H,1,3H2

InChI Key

VNWUEVGSSXZSNC-UHFFFAOYSA-N

Canonical SMILES

C=CCOC(=S)SSC(Cl)(Cl)Cl

Origin of Product

United States

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